molecular formula C7H3Cl4F B1594098 2-Chloro-6-fluorobenzotrichloride CAS No. 84473-83-6

2-Chloro-6-fluorobenzotrichloride

Cat. No.: B1594098
CAS No.: 84473-83-6
M. Wt: 247.9 g/mol
InChI Key: PNAGDDZKFJHOOK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzotrichloride is an organic compound with the molecular formula C7H3Cl4F. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and trichloromethyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

The synthesis of 2-Chloro-6-fluorobenzotrichloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the reaction of 2-chloro-4-fluorotoluene with trichloromethyl reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial production methods often involve large-scale chlorination and fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

2-Chloro-6-fluorobenzotrichloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Chloro-6-fluorobenzotrichloride serves as an important intermediate for creating complex organic molecules. It is commonly employed in the synthesis of:

  • Pharmaceuticals : It plays a critical role in developing new drugs, particularly those targeting bacterial infections.
  • Agrochemicals : The compound is utilized in formulating pesticides and herbicides.

Biology

The biological applications of this compound are significant, particularly in studying enzyme interactions and metabolic pathways. Key findings include:

  • Enzyme Interaction : The compound can bind to specific enzymes, influencing their activity and providing insights into biochemical processes.
  • Antiviral Activity : Research has indicated that derivatives of this compound exhibit potent antiviral properties against HIV-1. For instance, compounds like 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones have shown picomolar activity against wild-type HIV-1 and clinically relevant mutants .

Medicine

In the medical field, this compound is involved in the development of therapeutic agents. Its derivatives have been studied for:

  • Antiviral Properties : The compound's structure allows it to inhibit viral replication effectively.
  • Drug Development : Ongoing research focuses on modifying its structure to enhance efficacy against various pathogens.

Industry

The industrial applications of this compound include:

  • Production of Dyes : It is used in synthesizing colorants for textiles and other materials.
  • Manufacturing of Polymers : The compound contributes to producing various polymeric materials with desired properties.

HIV Inhibition Study

A study evaluated the effects of this compound derivatives on HIV-infected cells. Results indicated that these compounds not only inhibited viral replication but also exhibited selectivity against various HIV strains. Structure-activity relationship (SAR) analyses revealed that modifications at specific positions significantly influenced antiviral potency .

Enzymatic Activity Assessment

Another research effort focused on how derivatives of this compound interact with reverse transcriptase (RT). Findings showed that certain stereoisomers had enhanced binding affinities correlating with increased antiviral activity.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzotrichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The trichloromethyl group is particularly reactive, enabling the compound to participate in diverse chemical reactions and pathways .

Comparison with Similar Compounds

2-Chloro-6-fluorobenzotrichloride can be compared with other similar compounds, such as:

Biological Activity

Overview

2-Chloro-6-fluorobenzotrichloride, with the molecular formula C7H3Cl4F, is an organic compound notable for its diverse applications in chemistry, biology, and medicine. This compound is particularly recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a range of biological activities, including interactions with enzymes and receptors.

The compound features a trichloromethyl group that enhances its reactivity, enabling it to undergo several chemical reactions such as nucleophilic aromatic substitution, oxidation, and hydrolysis. These reactions are crucial for its biological activity as they facilitate the formation of active metabolites that can interact with biological targets.

  • Enzyme Interaction : this compound can bind to specific enzymes, altering their functions and affecting metabolic pathways.
  • Receptor Binding : The compound may also interact with various receptors, leading to changes in cellular signaling processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of this compound against HIV. Specifically, compounds like 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (DABOs) have demonstrated significant activity against wild-type HIV-1 and clinically relevant mutants. These compounds exhibit picomolar activity levels, indicating strong antiviral properties .

CompoundActivity Against HIV-1Notes
2-Cl-6-F-S-DABOsPicomolar activityEffective against wt HIV-1 and mutants
6-(2,6-difluorobenzyl) counterpartsVariable activityLower efficacy compared to 2-Cl-6-F derivatives

Enzyme Inhibition

The biological activity is also linked to the inhibition of specific enzymes involved in viral replication. For instance, enzyme assays reveal that the presence of the chlorofluorobenzyl moiety significantly enhances inhibitory effects on HIV reverse transcriptase .

Case Studies

  • HIV Inhibition Study :
    A study evaluated the effects of 2-Cl-6-F-S-DABOs on HIV-infected cells. The results indicated that these compounds not only inhibited viral replication but also exhibited selectivity against various strains of HIV. The structure-activity relationship (SAR) analysis suggested that modifications at the C5 and C6 positions significantly influenced antiviral potency.
  • Enzymatic Activity Assessment :
    Another research focused on the enzymatic interactions of this compound derivatives with reverse transcriptase. The study found that certain stereoisomers showed enhanced binding affinity, correlating with increased antiviral activity .

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
1-Chloro-3-(trifluoromethyl)benzeneCl-CF3Moderate reactivity; less biologically active
1-Fluoro-2,3,5,6-tetramethyl-4-trichloromethyl-benzeneF-C(CH3)4Varies; less studied
1-Chloro-2-(trichloromethyl)benzeneCl-CCl3Limited biological applications

Properties

IUPAC Name

1-chloro-3-fluoro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGDDZKFJHOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233448
Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84473-83-6
Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84473-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-fluoro-2-(trichloromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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